(S)-1-(2-Bromophenyl)Ethanol
Overview
Description
Synthesis Analysis
The synthesis of (S)-1-(2-Bromophenyl)Ethanol involves several key strategies, including lipase-catalyzed reactions and crystallization techniques for enantioseparation. A significant method involves the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation, showing good enantioselectivity, particularly in hydrolysis, marking its importance as an intermediate in synthesizing adrenergic agents (Conde et al., 1998). Additionally, the synthesis of 2-(4-Propylphenyl)ethanol, closely related to (S)-1-(2-Bromophenyl)Ethanol, highlights the optimization of synthesis routes to minimize side-products and enhance purification (Hashmi et al., 2006).
Molecular Structure Analysis
The molecular structure and chiral recognition mechanisms of (S)-1-(2-Bromophenyl)Ethanol have been elucidated through the crystallization of host-guest complexes with permethylated β-cyclodextrin. This process allows for the quantitative resolution of its racemic mixture, providing insights into the structural features enabling enantioseparation (Grandeury et al., 2003).
Chemical Reactions and Properties
(S)-1-(2-Bromophenyl)Ethanol participates in various chemical reactions, including its use as a building block in organic synthesis. Its reactions with primary amines, activated methylene compounds, and its role in the formation of 5-membered carbocycles and aza-heterocycles are of particular interest (Westerlund et al., 2001). The compound's reactivity and versatility in synthesizing complex molecules underscore its value in chemical research.
Scientific Research Applications
Enantioselective Processes : The resolution of similar compounds has been achieved through enantioselective processes like lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is important for synthesizing intermediates in the development of adrenergic agents (Conde et al., 1998).
Photophysical Properties in Medicine : Modified phthalocyanines using optically active alcohols, including derivatives of (S)-1-(4-Bromophenyl)Ethanol, have been studied for their photochemical and biological properties. These compounds show potential in medical applications, especially in interactions with specific types of cells, like mammary MCF-7 cells (Ramos et al., 2015).
Chiral Separation and Crystallography : The chiral separation of racemic 1-(p-bromophenyl)ethanol and the analysis of its crystal structures provide insights into mechanisms of chiral discrimination. This has implications for understanding stereochemistry in pharmaceuticals (Grandeury et al., 2003).
Synthesis of Pharmaceuticals : Synthesis methods involving compounds similar to (S)-1-(2-Bromophenyl)Ethanol have been developed for pharmaceutical applications, including the synthesis of secondary alcohols used in enantiomeric drugs (Vorga & Badea, 2021).
Nanohybrid Biocatalysts : Nanohybrid materials have been developed for the kinetic resolution of secondary alcohols, including derivatives of 1-(3-bromophenyl)-1-ethanol. These materials are significant for synthesizing enantiomerically pure chiral drugs and other bioactive substances (Galvão et al., 2018).
properties
IUPAC Name |
(1S)-1-(2-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZSFZSPIUINR-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921381 | |
Record name | 1-(2-Bromophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Bromophenyl)Ethanol | |
CAS RN |
114446-55-8 | |
Record name | 1-(2-Bromophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Bromo-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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